
4-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
It is a compound with the molecular formula CF3C6H4NCS and a molecular weight of 203.18 g/mol . This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.
Preparation Methods
4-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . Another method involves the reaction of 4-(trifluoromethyl)phenylamine with carbon disulfide and a dehydrating agent like phosphorus oxychloride . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common reagents used in these reactions include amines, alcohols, and bases like triethylamine. The major products formed from these reactions are typically thiourea derivatives and heterocyclic compounds.
Scientific Research Applications
Synthesis and Reactivity
4-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through various methods, including the reaction of amines with carbon disulfide followed by treatment with chlorinated agents. Its reactivity allows it to form thioamides and other derivatives, which are valuable in medicinal chemistry and agrochemical formulations .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to produce:
- Thioamides: These compounds are important in the synthesis of pharmaceuticals and agrochemicals. For instance, reactions involving this isothiocyanate with various substrates have shown yields exceeding 85% for thioamide production .
Reaction | Yield (%) |
---|---|
Anisole with this compound | 85 |
Pyrocatechol with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | 99 |
Pharmaceutical Applications
The compound has been explored for its potential biological activities, particularly in the development of new drugs. Studies indicate that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for further development against resistant strains of bacteria .
Agrochemical Development
In agrochemical applications, this compound enhances the biological activity and stability of pesticides and herbicides. Its trifluoromethyl group contributes to improved lipophilicity and metabolic stability, which are critical for effective pest control .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of thioamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Agrochemical Formulation
Research into the formulation of herbicides using this compound demonstrated enhanced efficacy against common agricultural weeds. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as an active ingredient in herbicides .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives and other compounds . The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains two trifluoromethyl groups, which can enhance its reactivity and make it suitable for different applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and stability, making it a valuable compound in various chemical and industrial applications.
Biological Activity
4-(Trifluoromethyl)phenyl isothiocyanate (TFMPT) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound has the chemical formula C₈H₄F₃N₁S and features a trifluoromethyl group attached to a phenyl ring. The synthesis of TFMPT typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide followed by treatment with a suitable reagent to produce the isothiocyanate. Various methods have been explored to optimize yield and purity, including one-pot synthesis techniques that can achieve yields up to 98% under optimal conditions .
Anticancer Properties
Recent studies have highlighted the potential of TFMPT as an anticancer agent. Molecular docking analyses suggest that TFMPT can act as an inhibitor for breast cancer cell lines, showing promising binding affinities to key targets involved in tumor growth and proliferation. In vitro assays have demonstrated that TFMPT exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC₅₀ values indicating significant potency .
Anti-inflammatory Effects
TFMPT has also been evaluated for its anti-inflammatory properties. In animal models, TFMPT demonstrated substantial inhibition of paw edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation .
Case Studies
- Breast Cancer Inhibition : A study conducted on MCF-7 breast cancer cells revealed that TFMPT significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, indicating its role as a potential chemotherapeutic agent .
- Anti-inflammatory Activity : In a controlled study involving rats with induced inflammation, administration of TFMPT resulted in a reduction of inflammatory markers and swelling, demonstrating its efficacy in modulating inflammatory responses .
Table 1: Summary of Biological Activities of this compound
Activity Type | Model/System | Observed Effect | Reference |
---|---|---|---|
Anticancer | MCF-7 Breast Cancer | IC₅₀ = 15 µM | |
Anti-inflammatory | Rat Paw Edema Model | 70% reduction in swelling | |
Cytotoxicity | Colon Cancer Cells | IC₅₀ = 20 µM |
Mechanistic Insights
The biological activity of TFMPT can be attributed to its ability to interact with various molecular targets within cells. Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating better cellular uptake and bioactivity. The compound's mechanism may involve modulation of signaling pathways related to apoptosis and inflammation, making it a candidate for further development in therapeutic applications .
Q & A
Q. Basic: What are the established synthetic routes for 4-(trifluoromethyl)phenyl isothiocyanate, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via:
- Thiocarbanilide routes : Using phosphorus pentoxide or sulfuric acid to convert thiocarbanilide to phenyl isothiocyanate derivatives .
- Ammonium phenyldithiocarbamate routes : Reacting with metal sulfates (e.g., CuSO₄, ZnSO₄) under controlled pH .
- Methylene aniline routes : Heating with sulfur to form isothiocyanate derivatives .
Key factors : Catalyst choice (e.g., Cu²⁺ enhances selectivity), solvent polarity, and temperature gradients (excessive heat may degrade intermediates). Purity is optimized via recrystallization in aprotic solvents like THF .
Q. Advanced: How can researchers optimize the synthesis of this compound to minimize by-products such as thiourea derivatives?
Answer:
- Stoichiometric control : Maintain a 1:1 molar ratio of aryl amine to thiophosgene to avoid over-substitution .
- In-situ derivatization : Use scavengers (e.g., molecular sieves) to remove water, preventing hydrolysis to thioureas .
- Real-time monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction kinetics .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FTIR-ATR : Identifies ν(N=C=S) stretching at 2050–2100 cm⁻¹ and CF₃ vibrations at 1150–1250 cm⁻¹ .
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.2–7.8 ppm) and trifluoromethyl coupling patterns .
- Mass spectrometry : ESI-MS detects [M+H]⁺ peaks (m/z ≈ 218) with fragmentation patterns validating structural integrity .
Q. Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?
Answer:
- Computational validation : Compare experimental FTIR/NMR with density functional theory (DFT) simulations (e.g., HOMO-LUMO gaps) .
- Solvent correction : Apply PCM (Polarizable Continuum Model) to account for solvent effects in theoretical spectra .
- Error analysis : Calibrate instruments using reference standards (e.g., KBr pellets for FTIR) to minimize baseline drift .
Q. Basic: What are the primary reactivity patterns of this compound in nucleophilic reactions?
Answer: The isothiocyanate group reacts with:
- Amines : Forms thioureas (e.g., with primary amines at 25–60°C in DMF) .
- Alcohols : Produces thiocarbamates under basic conditions (e.g., KOH in THF) .
- Thiols : Generates dithiocarbamates, with reactivity enhanced by the electron-withdrawing CF₃ group .
Q. Advanced: What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during intermediate steps .
- Low-temperature regimes : Conduct reactions at –20°C to suppress thermal side pathways (e.g., cyclization) .
- Catalytic selectivity : Employ Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack to the isothiocyanate group .
Q. Basic: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Answer: The CF₃ group:
- Electron-withdrawing effect : Increases electrophilicity of the isothiocyanate group, accelerating nucleophilic additions .
- Steric effects : Ortho-substitution hinders planarization, altering regioselectivity in cycloaddition reactions .
- Lipophilicity : Enhances membrane permeability in biological assays, making it useful in drug conjugate studies .
Q. Advanced: What computational methods are used to model the reaction pathways of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates transition states for nucleophilic additions (e.g., Gibbs free energy barriers) .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMF vs. THF) to predict solvation effects on reactivity .
- QSPR models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with reaction rates for predictive synthesis planning .
Properties
IUPAC Name |
1-isothiocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVDFQAYLIBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167771 | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-65-4 | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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